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Hyoscyamine hydrochloride, (+)-

Cat. No.: B12776017
CAS No.: 55-47-0
M. Wt: 325.8 g/mol
InChI Key: OJIPQOWZZMSBGY-QJUJUZMZSA-N
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Description

Initiation of Tropane (B1204802) Alkaloid Biosynthesis from Primary Metabolites

The biosynthesis of tropane alkaloids, including hyoscyamine (B1674123), commences with fundamental building blocks derived from primary metabolism. mdpi.combohrium.com The amino acids L-ornithine and L-arginine serve as the primary precursors for the formation of the tropane ring. researchgate.net

L-ornithine and L-arginine are the starting points for the synthesis of putrescine, a key intermediate. mdpi.combohrium.com Ornithine is directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). acs.org Alternatively, arginine can be converted to putrescine through a series of reactions. iastate.edu While both pathways exist, studies suggest that in tropane-producing plants, the decarboxylation of ornithine is the predominant route for putrescine formation for alkaloid metabolism. iastate.edu

The first committed step in tropane alkaloid biosynthesis is the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT). pnas.orgnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, forming N-methylputrescine. frontiersin.org PMT is considered a rate-limiting enzyme in the pathway, controlling the flow of putrescine into tropane alkaloid synthesis. pnas.orgmdpi.com Studies on PMT from various plant sources, such as Hyoscyamus albus, have provided insights into its kinetic properties, revealing an ordered bi-bi reaction mechanism. nih.govnih.gov

Table 1: Key Enzymes and Intermediates in the Early Stages of Hyoscyamine Biosynthesis

Precursor Intermediate Enzyme Function
L-Ornithine Putrescine Ornithine Decarboxylase (ODC) Decarboxylation of ornithine
L-Arginine Putrescine Arginine Decarboxylase (ADC) & others Multi-step conversion of arginine
Putrescine N-Methylputrescine Putrescine N-Methyltransferase (PMT) N-methylation of putrescine

Formation of the Tropane Ring System

Following the formation of N-methylputrescine, a series of reactions leads to the construction of the bicyclic tropane ring system. The N-methylputrescine is oxidized by N-methylputrescine oxidase (MPO) to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.commdpi.com This cation serves as a crucial intermediate at a branch point in the biosynthesis of both tropane alkaloids and nicotine. mdpi.combohrium.com

The subsequent steps involve the condensation of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon unit derived from acetyl-CoA. This process, which is still being fully elucidated, is thought to involve a polyketide synthase-like enzyme. The resulting intermediate undergoes cyclization and reduction to form tropinone (B130398). Tropinone is a pivotal branch-point intermediate in the biosynthesis of various tropane alkaloids. researchgate.net Tropinone can be reduced by two different enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). TRI stereospecifically reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine (B1681570). nih.gov

Late-Stage Biosynthetic Steps to Hyoscyamine

The final stages of hyoscyamine biosynthesis involve the esterification of tropine with a tropic acid moiety and subsequent enzymatic modifications.

Tropine is esterified with phenyllactate to form littorine (B1216117). nih.gov Littorine then undergoes a crucial rearrangement reaction catalyzed by a cytochrome P450 enzyme, littorine mutase/monooxygenase (CYP80F1). nih.govwikipedia.org This enzyme converts littorine into hyoscyamine aldehyde. nih.govnih.govfrontiersin.org The level of hyoscyamine aldehyde in plants is typically very low, suggesting that it is rapidly metabolized. nih.govfrontiersin.org

The final step in the formation of hyoscyamine is the reduction of hyoscyamine aldehyde. This reaction is catalyzed by hyoscyamine dehydrogenase (AbHDH), an enzyme that was identified in Atropa belladonna. acs.orgresearchgate.net Enzymatic assays have shown that AbHDH can reduce hyoscyamine aldehyde to produce hyoscyamine. acs.orgresearchgate.net Interestingly, under different conditions, this enzyme can also oxidize hyoscyamine back to hyoscyamine aldehyde. acs.orgresearchgate.net The crystal structure of AbHDH has been determined, providing insights into its catalytic mechanism. acs.org

Table 2: Enzymes of the Late-Stage Biosynthesis of Hyoscyamine

Substrate Product Enzyme Enzyme Class
Littorine Hyoscyamine aldehyde Littorine mutase/monooxygenase (CYP80F1) Cytochrome P450

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClNO3 B12776017 Hyoscyamine hydrochloride, (+)- CAS No. 55-47-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55-47-0

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1

InChI Key

OJIPQOWZZMSBGY-QJUJUZMZSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl

Origin of Product

United States

Stereochemical Characterization of + Hyoscyamine Hydrochloride

Enantiomeric Relationship with (-)-Hyoscyamine and Atropine (B194438)

Hyoscyamine (B1674123) hydrochloride is a tropane (B1204802) alkaloid that exhibits stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. mcgill.ca Specifically, hyoscyamine exists as a pair of enantiomers: (+)-hyoscyamine and (-)-hyoscyamine. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. mcgill.ca

Specific Properties of the (+)-Enantiomer

While the (-)-enantiomer of hyoscyamine is well-known for its potent anticholinergic activity, the (+)-enantiomer, R-(+)-hyoscyamine, exhibits distinct pharmacological properties. mdpi.comnih.gov Research has shown that R-(+)-hyoscyamine can amplify cholinergic transmission. nih.gov In both in vitro and in vivo studies, it has been observed to increase the release of acetylcholine (B1216132). nih.gov

Furthermore, R-(+)-hyoscyamine has demonstrated an antinociceptive (pain-relieving) effect that is mediated by a cholinergic mechanism. unifi.it This effect has been observed in various experimental models and is a notable difference from its S-(-)-enantiomer, which is devoid of such activity. unifi.itresearchgate.net The affinity of the R-(+)- and S-(-)-enantiomers for different muscarinic receptor subtypes also varies significantly, with the S-(-)-enantiomer generally showing much higher affinity. nih.gov For example, the pKi values, which indicate binding affinity, for R-(+)- and S-(-)-hyoscyamine at the human m1 muscarinic receptor are 8.21 and 9.48, respectively, highlighting the stereoselective nature of their interactions. nih.gov

Table 1: Comparison of Hyoscyamine Enantiomers and Atropine

Feature (+)-Hyoscyamine (-)-Hyoscyamine Atropine
Composition Pure R-(+)-enantiomer Pure S-(-)-enantiomer Racemic (1:1) mixture of (+)- and (-)-hyoscyamine mdpi.com
Source Can be formed from (-)-hyoscyamine under certain conditions pensoft.net Predominantly found in Solanaceae plants who.int Formed by racemization of (-)-hyoscyamine mdpi.com
Anticholinergic Potency Estimated to be 30-300 times less potent than the (-)-isomer mdpi.comnih.gov Highly potent mdpi.comwho.int Approximately half the pharmacological activity of (-)-hyoscyamine pensoft.net
Specific Rotation [α]D Positive (dextrorotatory) purdue.edu Negative (levorotatory) purdue.edu Optically inactive purdue.edu
Other Properties Exhibits cholinergic amplification and antinociceptive effects nih.govunifi.it Lacks significant antinociceptive activity researchgate.net A stable compound often used in medicine mdpi.com

Chirality and Optical Activity in the Tropane Alkaloid Class

Tropane alkaloids, a class of naturally occurring compounds characterized by a bicyclic tropane ring system, frequently exhibit chirality. mdpi.comnih.gov Chirality arises from the presence of one or more stereocenters, which are typically carbon atoms bonded to four different substituents. mcgill.ca In the case of hyoscyamine, the asymmetric carbon atom in the tropic acid moiety is responsible for its existence as two enantiomers. mcgill.ca

The presence of chirality in a molecule leads to the property of optical activity, which is the ability to rotate the plane of polarized light. purdue.edu Molecules that can do this are termed optically active. purdue.edu Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. purdue.edu The dextrorotatory enantiomer, designated with a (+) sign, rotates light clockwise, while the levorotatory enantiomer, designated with a (-) sign, rotates it counterclockwise. purdue.edu Therefore, (+)-hyoscyamine is dextrorotatory, and (-)-hyoscyamine is levorotatory. Atropine, being a racemic mixture with equal parts of both enantiomers, is optically inactive as the rotations cancel each other out. purdue.edu

The determination of the absolute configuration of tropane alkaloids is crucial as the biological activity is often stereoselective. mdpi.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are employed to determine the absolute configuration of these molecules. nih.govnih.gov The specific rotation [α] of a compound is a key physical property used to distinguish between enantiomers. nih.gov However, establishing a simple rule correlating the sign of the specific rotation to the absolute configuration for all tropane alkaloids has proven difficult. nih.gov

Biosynthetic Pathways Leading to Hyoscyamine in Medicinal Plants

Enzymatic Conversion of Hyoscyamine (B1674123) to Downstream Tropane (B1204802) Alkaloids

The biosynthetic pathway does not terminate with hyoscyamine; instead, this tropane alkaloid serves as a crucial precursor for the synthesis of other valuable alkaloids, most notably scopolamine (B1681570). mdpi.comfrontiersin.org This transformation is orchestrated by a key bifunctional enzyme that modifies the core tropane structure of hyoscyamine. nih.govresearchgate.net The conversion process involves two sequential oxidative reactions, both catalyzed by the same enzyme, which ultimately leads to the formation of scopolamine, a compound with significant pharmaceutical applications. rsc.orgoup.com

Hyoscyamine 6β-Hydroxylase (H6H) Mediated Hydroxylation

The initial step in the conversion of hyoscyamine is a hydroxylation reaction catalyzed by Hyoscyamine 6β-hydroxylase (H6H). frontiersin.orgnih.gov This enzyme, a member of the 2-oxoglutarate/Fe²⁺-dependent dioxygenase (ODD) family, introduces a hydroxyl group at the C6 position of the tropane ring of hyoscyamine. nih.govnih.gov This reaction converts hyoscyamine into an intermediate compound known as 6β-hydroxyhyoscyamine, also referred to as anisodamine (B1666042). researchgate.netrsc.org

The H6H enzyme requires specific co-substrates and cofactors for its activity, including molecular oxygen, 2-oxoglutarate, Fe²⁺ ions, and ascorbate (B8700270) as a reductant. nih.govconicet.gov.ar The catalytic cycle is initiated by the binding of these components to the enzyme's active site. nih.gov The hydroxylase activity of H6H is generally robust and proceeds with high efficiency. nih.govrsc.org In fact, the hydroxylase function is significantly more active than the subsequent epoxidation step, with some studies noting an approximately 40-fold higher activity for the hydroxylation of hyoscyamine. rsc.org This disparity in reaction rates is a key factor in why many plants accumulate hyoscyamine as the primary alkaloid rather than scopolamine. nih.gov The enzyme is localized in the pericycle of the plant root, which is the primary site for tropane alkaloid biosynthesis. mdpi.comoup.com

Epoxidation Reactions Catalyzed by H6H

Following the initial hydroxylation, the same Hyoscyamine 6β-hydroxylase (H6H) enzyme catalyzes a second, distinct oxidative reaction. rsc.orgosti.gov This second step involves the epoxidation of the intermediate, 6β-hydroxyhyoscyamine, to form the final product, scopolamine. mdpi.comresearchgate.net The reaction results in the formation of an epoxide ring, specifically a 6,7-β-epoxide, by coupling the newly added C6-hydroxyl group with the C7 position of the tropane ring. rsc.orgosti.gov

This bifunctionality, where a single enzyme performs both hydroxylation and subsequent epoxidation, is a notable feature of scopolamine biosynthesis. nih.gov The epoxidase activity is often the rate-limiting step in the conversion pathway from hyoscyamine to scopolamine. nih.gov The mechanism involves the abstraction of a hydrogen atom from the C7 position of 6β-hydroxyhyoscyamine by a highly reactive ferryl [Fe(IV)=O] intermediate within the enzyme's active site. nih.govresearchgate.net This is followed by an oxidative cyclization or ring-closure to form the characteristic oxirane ring of scopolamine. osti.govnih.gov Research has shown that H6H does not require the substrate to reposition within the active site between the hydroxylation and epoxidation steps, but rather exploits the spatial arrangement of the substrate to facilitate the two-step sequence. osti.govnih.gov

Regioselectivity and Catalytic Mechanism of H6H

The catalytic mechanism of H6H is characterized by remarkable regioselectivity, enabling it to target specific carbon-hydrogen bonds in a precise sequence. nih.govnih.gov The enzyme first preferentially hydroxylates the C6 position of hyoscyamine and then facilitates epoxidation between C6 and C7. osti.gov This control is achieved through a complex interplay of substrate positioning and electronic interactions within the enzyme's active site. nih.govrsc.org

High-resolution crystal structures of H6H from Datura metel have provided significant insights into this mechanism. nih.govrsc.orggenscript.com Key amino acid residues, such as Glu-116 and Tyr-326, play crucial roles in binding the hyoscyamine substrate. nih.govresearchgate.net Glu-116 interacts with the tertiary amine of the tropane moiety, while Tyr-326 forms CH–π hydrogen bonds with the phenyl ring of the tropic acid side chain, anchoring the substrate in a specific orientation. nih.govrsc.org

Quantum mechanics/molecular mechanics (QM/MM) calculations have revealed that this precise positioning is critical for regioselectivity. nih.govrsc.org During the hydroxylation of hyoscyamine, there is a strong preference for hydrogen atom abstraction from C6 over C7, with a reported preference ratio of approximately 85:1. nih.gov This selectivity is largely governed by electrostatic interactions between the substrate-cofactor system and the surrounding amino acid residues. nih.gov

Interestingly, for the second reaction (epoxidation), the regioselectivity inverts dramatically. nih.gov When the substrate is 6β-hydroxyhyoscyamine, the preference for hydrogen atom abstraction switches to C7 over C6 by a ratio of about 1:16. nih.gov It is proposed that the enzyme achieves this switch without significant substrate movement. osti.gov Instead, subtle shifts in the geometry of the active site, potentially a modest change of about 10° in the approach angle of the ferryl-oxo intermediate to the C7 hydrogen, are sufficient to alter the reaction's outcome from hydroxylation to epoxidation. osti.govacs.org The enzyme exploits the different spatial requirements for C-H cleavage and C-O bond formation to drive the two-step conversion to scopolamine. osti.govnih.gov

Interactive Data Table: Enzymatic Conversion of Hyoscyamine

EnzymeSubstrate(s)Product(s)Reaction Type
Hyoscyamine 6β-Hydroxylase (H6H)(+)-Hyoscyamine, O₂, 2-Oxoglutarate6β-Hydroxyhyoscyamine, Succinate, CO₂Hydroxylation
Hyoscyamine 6β-Hydroxylase (H6H)6β-Hydroxyhyoscyamine, O₂, 2-OxoglutarateScopolamine, Succinate, CO₂Epoxidation (Oxidative Cyclization)

Chemical Synthesis and Stereoselective Preparation of + Hyoscyamine Hydrochloride

Historical Developments in Tropane (B1204802) Alkaloid Synthesis

The journey into the synthesis of tropane alkaloids began with the isolation and structural elucidation of its most prominent members. In 1831, Mein first isolated atropine (B194438), and shortly after, in 1833, P. L. Geiger isolated hyoscyamine (B1674123). researchgate.net The fundamental tropane structure was identified by Landenburg in 1883. ptfarm.pl A pivotal moment in the history of tropane alkaloid chemistry was Richard Willstätter's establishment of the structures of these alkaloids, including cocaine, and his groundbreaking synthesis of tropine (B42219) in 1903, a milestone in organic chemistry. researchgate.net Another significant contribution came from Sir Robert Robinson in 1917 with his elegant biomimetic, one-pot synthesis of tropinone (B130398), the ketone precursor to the tropane core. researchgate.netresearchgate.net These early achievements laid the essential groundwork for future synthetic endeavors.

The relationship between hyoscyamine and atropine was also a subject of early investigation. It was discovered that hyoscyamine, the levorotatory and pharmacologically active enantiomer, readily racemizes to form the more stable atropine, a racemic mixture of (+)- and (-)-hyoscyamine. ptfarm.pluomustansiriyah.edu.iq This racemization can even occur during the drying of the plant material from which it is extracted. ptfarm.pl The hydrolysis of these esters yields tropic acid and a tropane alcohol (tropine from atropine and hyoscyamine), a key reaction in their structural analysis. uomustansiriyah.edu.iq

Table 1: Key Historical Milestones in Tropane Alkaloid Chemistry

YearScientist(s)Milestone
1831MeinFirst to isolate atropine. researchgate.net
1833P. L. GeigerFirst to isolate hyoscyamine. researchgate.net
1883LandenburgIdentified the chemical structure of tropane. ptfarm.pl
1903Richard WillstätterEstablished the structures of tropane alkaloids and completed the first synthesis of tropine. researchgate.net
1917Sir Robert RobinsonDeveloped a biomimetic one-pot synthesis of tropinone. researchgate.netresearchgate.net

Stereoselective Synthetic Routes to the Tropane Scaffold

The construction of the 8-azabicyclo[3.2.1]octane core, the fundamental scaffold of tropane alkaloids, in a stereoselective manner is a central challenge in the synthesis of (+)-hyoscyamine. ehu.esrsc.org Modern synthetic chemistry has produced a variety of sophisticated methods to achieve this, moving beyond the classical approaches. These strategies can be broadly categorized into the desymmetrization of achiral tropinone derivatives and the de novo construction of the tropane scaffold using enantioselective catalysis or chiral auxiliaries. ehu.esrsc.org

One prominent strategy is the desymmetrization of tropinone, a meso compound. nih.gov This often involves the use of chiral lithium amides to facilitate the enantioselective deprotonation at the α-position to the carbonyl group, thereby generating an enantioenriched enolate intermediate. rsc.org This enolate can then be trapped with various electrophiles to introduce functionality in a stereocontrolled manner.

Another powerful approach involves cycloaddition reactions. For instance, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) derivatives has been demonstrated to produce the tropane scaffold. nih.gov Organocatalyzed 1,3-dipolar cycloadditions between 3-oxidopyridinium betaines and dienamines also provide an enantioselective route to tropane derivatives. nih.gov Furthermore, rhodium-catalyzed allylic arylation has been employed in the asymmetric synthesis of nortropanes, which can then be converted to the desired tropane alkaloids. nih.govchemrxiv.org

The use of chiral auxiliaries represents another effective method. For example, enantiopure sulfinimines have been utilized in an intramolecular Mannich cyclization cascade to asymmetrically synthesize substituted homotropinones and tropane alkaloids. temple.edu These diverse methodologies highlight the ingenuity of modern organic synthesis in controlling the stereochemistry of complex molecules like (+)-hyoscyamine.

Resolution of Atropine to Obtain Pure Hyoscyamine Enantiomers

Given that atropine is a racemic mixture of (+)- and (-)-hyoscyamine, the separation of these enantiomers is a critical step in obtaining pure (+)-hyoscyamine. wikianesthesia.org Various analytical and preparative techniques have been developed for this chiral resolution.

High-performance liquid chromatography (HPLC) is a widely used method for the enantiomeric separation of atropine. nih.govpensoft.net This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralpak® AY-3, have been shown to effectively resolve hyoscyamine enantiomers. urjc.es Another effective CSP is α1-acid glycoprotein (B1211001) (Chiral AGP®), which can separate a wide range of chiral compounds, including atropine. nih.govpensoft.netresearchgate.net

Capillary electrophoresis (CE) offers an alternative with advantages such as smaller sample requirements and lower detection limits for the unwanted enantiomer. nih.gov Chiral selectors are added to the background electrolyte to facilitate the separation. Cyclodextrins, particularly sulfated β-cyclodextrin and heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), have proven to be effective chiral selectors for the resolution of atropine and related compounds. nih.govnih.govoup.com

Enzymatic methods have also been explored for the resolution of tropane alkaloids. For instance, the enzymatic hydrolysis of atropine can be stereoselective, preferentially hydrolyzing one enantiomer and leaving the other enriched. nih.gov While less common for preparative scale, these enzymatic approaches offer a high degree of selectivity.

Table 2: Methods for Chiral Resolution of Atropine

MethodChiral Selector/Stationary PhaseKey Features
HPLC Chiralpak® AY-3 (polysaccharide-based) urjc.esGood resolution of hyoscyamine enantiomers.
α1-acid glycoprotein (Chiral AGP®) nih.govpensoft.netresearchgate.netSuitable for separating a wide variety of charged and uncharged enantiomers.
Capillary Electrophoresis (CE) Sulfated β-cyclodextrin nih.govBaseline separation of atropine enantiomers and tropic acid.
Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) nih.govSuccessful resolution of atropine and its synthetic derivatives.
Enzymatic Resolution Tropinone reductase nih.govHigh stereoselectivity in the enzymatic oxidation of tropine.

Methylation Reactions in the Synthesis of N-Methylated Tropane Alkaloids

The N-methyl group is a characteristic feature of many tropane alkaloids, including hyoscyamine. In the biosynthesis of these compounds, this methylation is catalyzed by the enzyme putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as the methyl donor. numberanalytics.commdpi.com In chemical synthesis, analogous methylation reactions are employed to introduce the N-methyl group onto the tropane scaffold, which is typically a nortropane precursor.

A common method for N-methylation is reductive amination. nih.gov This involves the reaction of a secondary amine (nortropane) with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the tertiary N-methyl amine. This method is efficient and widely applicable.

Another approach is direct alkylation of the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). While effective, this method can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. Therefore, careful control of reaction conditions is necessary.

Phytochemistry and Distribution of Hyoscyamine in Plant Species

Botanical Sources within the Solanaceae Family

Hyoscyamine (B1674123) is predominantly found within the plant family Solanaceae, commonly known as the nightshade family. wikipedia.orgnih.gov This family comprises approximately 84 genera and over 3,000 species, many of which are known for producing a diverse array of tropane (B1204802) alkaloids. researchgate.net The presence of these alkaloids, including hyoscyamine, is a significant chemotaxonomic characteristic of certain tribes and subtribes within the Solanaceae family, such as Hyoscyaminae, Mandragorinae, and Datureae. jipb.net

Genera within the Solanaceae family that are well-documented sources of hyoscyamine include Anisodus, Atropa, Brugmansia, Datura, Duboisia, Hyoscyamus, Mandragora, and Scopolia. cabidigitallibrary.orgbrieflands.com While these genera are the most recognized producers, trace amounts of tropane alkaloids, including hyoscyamine, have also been reported in other genera like Lycium. mdpi.com The biosynthesis of these compounds has been a subject of extensive research, leading to the identification of key enzymes and genes involved in the metabolic pathway. jmp.irmdpi.com

Several species within the Solanaceae family are particularly known for their high content of hyoscyamine, making them primary sources for its extraction. nih.govnih.gov Hyoscyamine is often the major alkaloid found in these plants, sometimes alongside its epoxidation product, scopolamine (B1681570). abcbot.pl The relative abundance of these two alkaloids can vary significantly between species and even within different populations of the same species.

Atropa belladonna (Deadly Nightshade): This is one of the most famous sources of tropane alkaloids, containing significant levels of hyoscyamine. wikipedia.orgresearchgate.net

Datura stramonium (Jimsonweed): This widespread species is a well-known producer of hyoscyamine, which is often the predominant alkaloid, especially in young plants. wikipedia.orgnih.govresearchgate.net

Hyoscyamus niger (Henbane): The genus Hyoscyamus consists of about 20 species, all containing potent tropane alkaloids. usda.gov H. niger is a notable source, although some studies indicate that in certain species like H. reticulatus, hyoscyamine content can be higher than in others. researchgate.netbrieflands.com

Duboisia spp.: Species such as Duboisia myoporoides and its hybrids are major commercial sources for tropane alkaloids. cabidigitallibrary.orgjmp.ir While often cultivated for scopolamine, they also contain substantial amounts of hyoscyamine. jmp.ir

Mandragora officinarum (Mandrake): This plant has a long history in traditional medicine and is known to contain hyoscyamine. nih.govresearchgate.net

Anisodus luridus: This species is considered a valuable plant source for commercially producing tropane alkaloids due to its high biomass and significant hyoscyamine content. mdpi.com

Scopolia spp.: Genera like Scopolia japonica and Scopolia tangutica are also recognized producers of hyoscyamine. jipb.netnih.gov

Table 1: Genera and Species Rich in Hyoscyamine

Intra-Plant Distribution of Hyoscyamine

The distribution of hyoscyamine within a single plant is not uniform. The synthesis and accumulation of tropane alkaloids are compartmentalized processes, occurring in different tissues and organs. nih.govspu.edu.sy This differential distribution is a key aspect of the plant's metabolic strategy.

There is a well-established spatial separation between the site of hyoscyamine biosynthesis and its primary storage locations. Research has consistently shown that the biosynthesis of tropane alkaloids, including hyoscyamine, takes place in the roots of the plant. nih.govnih.govnih.gov Key enzymes in the biosynthetic pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), are localized in the root pericycle. nih.govnih.gov

Following synthesis in the roots, hyoscyamine is transported via the xylem to the aerial parts of the plant—primarily the leaves and stems—where it accumulates. nih.govspu.edu.synih.gov This translocation is a crucial step in the alkaloid's metabolic journey. Consequently, the concentration of hyoscyamine can vary significantly between the roots and the aerial organs.

Studies have demonstrated this differential accumulation:

In Datura stramonium, the highest concentrations of hyoscyamine were found in the stems and leaves of young plants, with hyoscyamine being the predominant alkaloid. nih.gov

Research on various Hyoscyamus species revealed that while roots had the highest ratio of hyoscyamine to scopolamine, the absolute concentration of alkaloids was often lower in the roots compared to aerial parts like leaves and seeds at maturity. cropj.com

A comparative analysis of four Solanaceae species found that in Atropa belladonna, hyoscyamine content was significantly higher in the leaves and flowers compared to the roots. researchgate.net

Conversely, in some cases, such as with Hyoscyamus aureus, the roots can retain a predominance of hyoscyamine compared to leaves. spu.edu.sy

Table 2: Hyoscyamine Distribution in Different Plant Parts (Example from Datura stramonium)

Note: Relative content can vary based on developmental stage and environmental conditions. abcbot.plnih.gov

Ecophysiological Factors Influencing Hyoscyamine Content

The production and accumulation of hyoscyamine are dynamic processes, heavily influenced by a variety of external and internal factors. ishs.orgmdpi.com These ecophysiological factors can significantly alter the alkaloid profile of a plant, affecting both the total yield and the relative proportions of different alkaloids.

Key influencing factors include:

Plant Development Stage: The concentration of hyoscyamine changes throughout the plant's life cycle. For instance, in Datura stramonium, the highest levels are often found in young, vegetative plants, with concentrations shifting as the plant enters the generative or flowering phase. abcbot.plnih.gov

Environmental Conditions: Climatic and soil parameters play a crucial role.

Temperature: Studies on transformed root cultures of Datura stramonium have shown that temperature affects both growth and hyoscyamine content. Lower temperatures (20°C) resulted in a higher hyoscyamine content in the roots compared to higher temperatures (25°C or 30°C). nih.gov

Nutrient Availability: The presence of certain nutrients can impact alkaloid production. Positive correlations have been observed between the levels of phosphorus and potassium in the soil and the alkaloid content in Hyoscyamus species. cropj.com

Altitude: In Hyoscyamus aureus, the amount of alkaloids in the roots was found to increase with the altitude of the plant's native habitat. spu.edu.sy

Elicitation: The synthesis of secondary metabolites like hyoscyamine can be induced or enhanced by elicitors, which are stress-inducing factors.

Biotic Elicitors: Artificial infection with certain plant viruses (tobamoviruses) has been shown to significantly increase hyoscyamine content in both the roots and capsules of D. stramonium. mdpi.comresearchgate.net

Chemical Elicitors: Plant signaling molecules like methyl jasmonate (MJ) can modulate alkaloid biosynthesis. Applying MJ to D. stramonium increased hyoscyamine content in the roots by up to 92% at specific concentrations. nih.gov

Genetic Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce alkaloids. Significant variation in hyoscyamine content is observed not only between different species but also among different populations or accessions of the same species. cropj.com

Table 3: Summary of Ecophysiological Factors Affecting Hyoscyamine Content

Table of Mentioned Chemical Compounds

Molecular Pharmacology of + Hyoscyamine Hydrochloride

Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

(+)-Hyoscyamine hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.orgdrugbank.commdpi.comnih.gov These receptors are key components of the parasympathetic nervous system and are involved in mediating the effects of the neurotransmitter acetylcholine. wikipedia.orgmdpi.com By blocking these receptors, (+)-hyoscyamine inhibits the actions of acetylcholine, leading to a variety of physiological effects. wikipedia.orgnih.gov

The antagonism of mAChRs by hyoscyamine (B1674123) occurs at various sites in the body, including smooth muscle, secretory glands, and the central nervous system. wikipedia.orgnih.gov This blockade prevents the binding of acetylcholine, thereby reducing the downstream signaling cascades that are normally initiated by receptor activation. drugbank.commdpi.com The pharmacological effects of hyoscyamine are stereoselective, with the (-)-enantiomer being significantly more potent than the (+)-enantiomer. mdpi.com

Receptor Subtype Selectivity and Binding Affinity

There are five known subtypes of muscarinic acetylcholine receptors: M1, M2, M3, M4, and M5. drugbank.com While some sources suggest that hyoscyamine may be a selective antagonist for the M2 receptor subtype, others indicate that it acts as a non-selective antagonist across all five subtypes. wikipedia.orgdrugbank.com Atropine (B194438), the racemic mixture containing (+)-hyoscyamine, is generally considered a non-selective muscarinic antagonist. mdpi.comcardiff.ac.uk

The binding affinity of hyoscyamine enantiomers to muscarinic receptors has been a subject of study. The S-(-)-isomer of hyoscyamine is estimated to be 30 to 300 times more potent than the R-(+)-isomer. mdpi.com In functional experiments on guinea-pig ileum, a 300-fold difference in affinity between the enantiomers was observed. semanticscholar.org In studies using genetically engineered CHO cells expressing M2 muscarinic receptors, the affinity for S-(-)-hyoscyamine was 36 times higher than for the R-(+)-enantiomer. semanticscholar.org Another study reported a 100-fold lower affinity of R-(+)-hyoscyamine for muscarinic receptors in rabbit peripheral lung strips and guinea-pig gallbladder strips compared to those in guinea-pig uterus. unifi.it

Table 1: Comparative Affinity of Hyoscyamine Enantiomers for Muscarinic Receptors

Tissue/Cell TypeReceptor Subtype(s)Potency/Affinity Difference (S-(-) vs. R-(+))Reference
General EstimateMuscarinic Receptors30-300 fold more potent mdpi.com
Guinea-pig IleumMuscarinic Receptors300 fold difference in affinity semanticscholar.org
CHO CellsM236 times higher affinity semanticscholar.org
Rabbit Peripheral Lung StripsMuscarinic Receptors100-fold lower affinity unifi.it
Guinea-pig Gallbladder StripsMuscarinic Receptors100-fold lower affinity unifi.it

Comparative Pharmacological Activity of Hyoscyamine Enantiomers

The pharmacological activity of hyoscyamine is highly dependent on its stereochemistry. mdpi.com The levorotatory isomer, (-)-hyoscyamine, is the pharmacologically active component. nih.gov The dextrorotatory isomer, (+)-hyoscyamine, is considered to be significantly less active. mdpi.com

Molecular Interactions with Cholinergic Pathways

(+)-Hyoscyamine, as part of the racemic mixture in atropine, interacts with cholinergic pathways by competitively blocking muscarinic acetylcholine receptors. wikipedia.orgmdpi.com This antagonism prevents acetylcholine from binding and activating these receptors, thereby inhibiting parasympathetic nerve stimulation. mdpi.commdpi.com The blockade of muscarinic receptors in various tissues leads to a range of physiological responses.

In the central nervous system, antagonism of M1 and M2 receptors can impact memory and cognition. wikipedia.org In the periphery, blocking M3 receptors on smooth muscle cells, such as those in the gastrointestinal tract and bronchi, leads to relaxation and reduced motility. mdpi.compixorize.com The interaction with cholinergic pathways is non-selective, affecting multiple organ systems where muscarinic receptors are present. drugbank.com

Derivatives and Analogues of + Hyoscyamine

Naturally Occurring Hydroxylated and Epoxidated Derivatives

Nature has produced a range of hyoscyamine (B1674123) derivatives through enzymatic modifications, primarily hydroxylation and epoxidation. These processes lead to compounds with distinct properties and biological activities.

Anisodamine (B1666042), also known as 7β-hydroxyhyoscyamine, is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Anisodus tanguticus. wikipedia.org It is structurally a hydroxylated derivative of hyoscyamine. chemicalbook.com Anisodamine acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist and also exhibits α1-adrenergic receptor blocking activity. wikipedia.orgmedchemexpress.com In China, it is utilized in the treatment of acute circulatory shock. wikipedia.org Compared to atropine (B194438), anisodamine is reported to have a weaker effect on the central nervous system and causes less mydriasis. wikipedia.org

Research has shown that 6β-hydroxyhyoscyamine is a biosynthetic intermediate in the formation of scopolamine (B1681570) from hyoscyamine. nih.gov This conversion is catalyzed by the enzyme hyoscyamine-6β-hydroxylase. mdpi.com

Table 1: Chemical Properties of 6β-Hydroxyhyoscyamine (Anisodamine)

PropertyValueSource
Molecular Formula C17H23NO4 nih.gov
Molecular Weight 305.4 g/mol nih.gov
IUPAC Name (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate nih.gov
CAS Number 55869-99-3 wikipedia.orgnih.gov
Synonyms Anisodamine, 7β-hydroxyhyoscyamine, 6-hydroxyhyoscyamine wikipedia.orgchemicalbook.com

Scopolamine, also known as hyoscine, is a prominent tropane alkaloid found in plants of the Solanaceae family, including henbane (Hyoscyamus niger) and jimson weed (Datura stramonium). wikipedia.orgresearchgate.net It is structurally closely related to hyoscyamine, featuring an epoxide ring. researchgate.net

The biosynthesis of scopolamine directly follows that of hyoscyamine. wikipedia.org The process begins with the decarboxylation of L-ornithine to putrescine. wikipedia.org Through a series of enzymatic reactions, this leads to the formation of the tropane ring system. mdpi.com The key final steps involve the conversion of hyoscyamine to scopolamine. The enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, first hydroxylates l-hyoscyamine (B7768854) to produce 6β-hydroxyhyoscyamine. mdpi.com Subsequently, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine. mdpi.comwikipedia.org This bifunctional nature of H6H is crucial for the in-planta production of scopolamine. mdpi.com The conversion of hyoscyamine to its epoxide, scopolamine, can also be achieved through biotransformation in transgenic tobacco cell cultures expressing the Hyoscyamus muticus h6h gene. nih.gov

Structurally, the primary difference between hyoscyamine and scopolamine is the presence of an epoxide group on the tropane ring of scopolamine. researchgate.netresearchgate.net This seemingly minor modification results in significant differences in their pharmacological profiles.

Table 2: Comparison of Hyoscyamine and Scopolamine

Feature(+)-HyoscyamineScopolamine (Hyoscine)Source
Key Structural Difference Hydroxyl group on the tropane ringEpoxide group on the tropane ring researchgate.netresearchgate.net
Biosynthetic Precursor -Hyoscyamine wikipedia.orgwikipedia.org
Key Enzyme in Conversion -Hyoscyamine 6β-hydroxylase (H6H) mdpi.com
Natural Sources Atropa belladonna, Datura stramonium, Hyoscyamus nigerHyoscyamus niger, Datura species, Brugmansia species wikipedia.orgwikipedia.org

Semi-Synthetic and Fully Synthetic Analogues of Hyoscyamine

The chemical structure of hyoscyamine has been a template for the development of numerous semi-synthetic and fully synthetic analogues. These modifications aim to alter the compound's pharmacokinetic and pharmacodynamic properties. Examples of such analogues include homatropine (B1218969) hydrobromide and ipratropium (B1672105) bromide, which are used as anticholinergic agents. pharmaguideline.com The development of these analogues often involves modifications to the ester side chain or the tropane nitrogen. pharmaguideline.com

Computational Modeling and Structure-Activity Relationship Studies of Hyoscyamine Derivatives

Computational modeling and structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of hyoscyamine and its derivatives relates to their biological activity. SAR studies have established key structural requirements for cholinolytic activity. pharmaguideline.com These include the presence of a heterocyclic or carbocyclic ring (R1 or R2), and the nature of the R3 group, which can be a hydrogen, hydroxyl, or hydroxymethyl group. pharmaguideline.com The distance between the ester group and the nitrogen atom is also critical for activity. pharmaguideline.com

Molecular docking studies have been employed to investigate the binding of hyoscyamine and its analogues to muscarinic acetylcholine receptors. derpharmachemica.comderpharmachemica.com For instance, research has explored the interactions of atropine analogues with the M1 muscarinic receptor, providing insights into their binding modes. derpharmachemica.com Furthermore, computational tools are being used to predict novel biosynthetic pathways for producing tropane alkaloid derivatives. pnas.orgnih.govnih.gov Recent studies have also utilized computational methods to screen alkaloid molecules, including hyoscyamine, as potential antiviral agents by assessing their interaction with viral proteins through molecular docking and molecular dynamics simulations. chemmethod.com Modeling studies have also been conducted on functionalized genistein-hyoscyamine derivatives to assess their electronic and reactivity properties. researchgate.net

Advanced Analytical Techniques for + Hyoscyamine Hydrochloride Quantification and Characterization

Chromatographic Separation Methods

Chromatography remains the cornerstone for the analytical separation of (+)-hyoscyamine hydrochloride from related alkaloids and other matrix components. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification, identification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of hyoscyamine (B1674123). Its adaptability is demonstrated through various operational modes and column technologies.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for hyoscyamine analysis. Separation is achieved on a nonpolar stationary phase (typically C18) with a polar mobile phase. A study detailing the analysis of hyoscyamine in pharmaceutical dosage forms utilized a mobile phase of 0.034 M tetramethylammonium (B1211777) phosphate (B84403) in a water-methanol mixture (21:10, pH 2.0) on an octadecylsilane (B103800) (C18) column. Another method for the determination of hyoscyamine and scopolamine (B1681570) in Hyoscyamus species employed a Eurospher C18 reversed-phase column with an isocratic mobile phase of triethylammonium (B8662869) phosphate buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25), with UV detection at 210 nm nih.gov.

Ion-Pair HPLC: To enhance the retention and improve the peak shape of the basic hyoscyamine molecule on reversed-phase columns, ion-pairing reagents can be added to the mobile phase. A method was developed using sodium dodecyl sulfate (B86663) as a counter ion in a mobile phase of phosphate buffer (pH 2.5)-acetonitrile (65:35) for the analysis of hyoscyamine and scopolamine in solanaceous crude drugs journalijar.com.

Chiral HPLC: Differentiating between the enantiomers of hyoscyamine is critical due to their differing physiological activities. Chiral HPLC methods have been developed for the enantiomeric determination of (–)- and (+)-hyoscyamine. One such method achieved a chiral resolution (Rs) of 1.59 within 6.5 minutes using a Chiralpak® AY-3 polysaccharide-based stationary phase column with a mobile phase of ethanol (B145695) containing 0.05% diethylamine (B46881) nih.gov.

HPLC with Mass Spectrometry (HPLC-MS): The coupling of HPLC with mass spectrometry provides high selectivity and sensitivity, allowing for the definitive identification and quantification of hyoscyamine, even in complex biological matrices like serum and urine. A simple and effective HPLC-MS/MS method was developed for the analysis of hyoscyamine and scopolamine in human serum and urine, with a detection limit of 0.02 ng/mL nih.govnih.gov.

Table 1: Examples of HPLC Methods for Hyoscyamine Analysis

HPLC Variant Stationary Phase Mobile Phase Detection Application
RP-HPLC Eurospher C18 Triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25) UV at 210 nm Quantification in Hyoscyamus species nih.gov
Ion-Pair HPLC Chemically bonded ODS silica (B1680970) gel Phosphate buffer (pH 2.5)-acetonitrile (65:35) with 17.5 mM sodium dodecyl sulfate Not specified Analysis in solanaceous crude drugs journalijar.com
Chiral HPLC-MS/MS Chiralpak® AY-3 polysaccharide-based Ethanol with 0.05% diethylamine MS/MS Enantiomeric determination in herbal infusions nih.gov
HPLC-MS/MS ODS column Linear gradient of 5 mmol/L IPCC-MS3-methanol MS/MS (SRM) Analysis in human serum and urine nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hyoscyamine, derivatization is often required to increase volatility and thermal stability. However, methods for the analysis of underivatized hyoscyamine have also been developed.

A capillary GC-MS method was established for the quantitative analysis of l-hyoscyamine (B7768854) in Hyoscyamus reticulatus L. This method demonstrated good linearity and sensitivity, with a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL tubitak.gov.trresearchgate.net. It is important to note that the thermal instability of tropane (B1204802) alkaloids can be a challenge in GC-MS analysis. The inlet temperature of the gas chromatograph can cause degradation of atropine (B194438) (the racemic form of hyoscyamine) and scopolamine. Studies have shown that at inlet temperatures above 250°C, degradation products are formed through the elimination of water and cleavage of the ester bond researchgate.netnih.gov. Therefore, careful optimization of the GC inlet temperature is crucial for accurate quantification nih.gov. In some cases, derivatization to form more stable trimethylsilyl (B98337) (TMSi) derivatives can be employed to overcome this issue researchgate.net.

Table 2: GC-MS Method for l-Hyoscyamine Quantification

Parameter Value
Analyte l-Hyoscyamine
Plant Material Hyoscyamus reticulatus L. tubitak.gov.trresearchgate.net
Limit of Detection (LOD) 3.125 µg/mL tubitak.gov.tr
Limit of Quantification (LOQ) 6.250 µg/mL tubitak.gov.tr
Linearity Range 6.250-1200 µg/mL (r² = 0.9988) tubitak.gov.tr

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation and identification of hyoscyamine. When coupled with densitometry, it allows for quantitative analysis. A rapid TLC-densitometry method has been developed for the simultaneous quantification of hyoscyamine and scopolamine in solanaceous plants and their transformed root cultures. The results obtained by this method corresponded well with those from a GC method, indicating its reliability nih.gov. Another study developed a multi-development High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitation of hyoscyamine, scopolamine, and their precursors in various plant materials. This method utilized HPTLC Si60 F254 plates with a mobile phase of chloroform, methanol (B129727), acetone, and 25% ammonia (B1221849) (75:15:10:1.8, v/v/v/v) and densitometric detection at 190 and 520 nm after visualization with Dragendorff's reagent nih.gov. The calibration curves for hyoscyamine were found to be linear in the range of 1000-4000 ng researchgate.net.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and low sample and reagent consumption. For the analysis of tropane alkaloids, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been successfully applied. MEKC uses a surfactant added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. A study on Hyoscyamus muticus utilized MEKC for the simultaneous determination of scopolamine, hyoscyamine, and littorine (B1216117) in plant and hairy root clones nih.gov. This technique has proven to be a powerful tool for the analysis of ionizable compounds like hyoscyamine in complex matrices researchgate.net.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of (+)-hyoscyamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of hyoscyamine. ¹H NMR spectra provide information about the number and types of protons and their connectivity, while ¹³C NMR spectra reveal the carbon skeleton of the molecule chemicalbook.comdrugbank.comchemicalbook.com. The enantiomeric ratio of hyoscyamine can be determined using ¹³C NMR in the presence of a chiral lanthanide shift reagent, which induces separate signals for the enantiomers researchgate.netresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of hyoscyamine, which is crucial for its identification. Intense mass spectral peaks for hyoscyamine have been observed at m/z 83, 94, 124, 140, and 289 nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the hyoscyamine molecule. Attenuated Total Reflection (ATR)-FTIR spectroscopy has been used for the chemotaxonomical classification of Solanaceae species and for the prediction of hyoscyamine content nih.gov.

Sample Preparation and Extraction Protocols for Plant Matrices

The extraction of (+)-hyoscyamine hydrochloride from plant matrices is a critical step that significantly influences the accuracy and precision of the final analytical result. The choice of extraction method depends on the nature of the plant material and the analytical technique to be used.

Solvent Extraction: A common method involves extraction with a mixture of chloroform, methanol, and concentrated ammonia (15:5:1, v/v/v) brieflands.com. The choice of solvent is crucial, with one study finding that methanol provided the highest extraction yield for hyoscyamine from Hyoscyamus niger roots compared to ethanol, dichloromethane (B109758), acetonitrile, and water researchgate.net.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to accelerate the extraction process. UAE has been shown to be an efficient method for extracting hyoscyamine and scopolamine from Hyoscyamus niger roots, with optimal conditions being 100% methanol at 45°C for 10 minutes nih.govnih.gov.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction.

Solid-Phase Extraction (SPE): SPE is a cleanup technique used to remove interfering substances from the extract before chromatographic analysis. SPE with strong cation exchanger (SPE-SCX) or C18 cartridges has been used for the purification of tropane alkaloid extracts akjournals.com. Another approach combines HPLC with an integrated SPE unit for post-column analyte trapping before NMR analysis nih.gov.

Liquid-Liquid Extraction (LLE): LLE is another common purification method. For tropane alkaloids, LLE using dichloromethane from an alkalized aqueous crude extract has been shown to provide good purification results akjournals.com.

Method Validation Parameters (e.g., Sensitivity, Linearity, Accuracy)

The validation of analytical methods is crucial to ensure their suitability for the intended purpose of quantifying and characterizing (+)-hyoscyamine hydrochloride. This process involves evaluating specific parameters to demonstrate that the method is reliable, reproducible, and accurate for the analysis of this compound. The key validation parameters, as established by international guidelines, include sensitivity, linearity, and accuracy. These parameters are rigorously assessed to guarantee the quality and validity of the analytical data generated.

Sensitivity

Sensitivity of an analytical method refers to its ability to detect and quantify the analyte at low concentrations. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Different analytical techniques exhibit varying levels of sensitivity for the determination of (+)-hyoscyamine. For instance, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed for the analysis of hyoscyamine in human serum and urine reported a detection limit of 0.02 ng/mL nih.gov. In another approach, a High-Performance Liquid Chromatography (HPLC) method established the LOD and LOQ for hyoscyamine at 3.125 µg/mL and 6.25 µg/mL, respectively researchgate.net. An Ultra-Fast Liquid Chromatography (UFLC) method determined the LOD for hyoscyamine sulfate to be 4.52 µg/mL researchgate.net. These values highlight the superior sensitivity of mass spectrometry-based methods compared to UV-detection based chromatographic methods for this particular analyte.

Table 1: Sensitivity Parameters for (+)-Hyoscyamine Quantification

Linearity

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter for the accurate quantification of (+)-hyoscyamine hydrochloride. The linearity of a method is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) of the calibration curve.

A variety of analytical methods have demonstrated excellent linearity for the quantification of hyoscyamine. An LC-MS/MS method for the determination of L-hyoscyamine in human plasma was validated over a linearity range of 20-500 pg/mL nih.gov. Another LC-MS/MS assay showed good linearity over a concentration range of 20.0-400 pg/mL nih.gov. For a UFLC method, the linearity for hyoscyamine sulfate was established over a concentration range of 18-112.5 µg/mL, with a correlation coefficient greater than 0.99 researchgate.net. Furthermore, a Micellar Electrokinetic Capillary Chromatography (MEKC) method showed a good linearity in the range of 4-12 µg/mL with a correlation coefficient of 0.9970.

Table 2: Linearity Parameters for (+)-Hyoscyamine Quantification

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of a method and is often expressed as the percent recovery of the known amount of analyte added to a sample or as the relative error.

The accuracy of analytical methods for (+)-hyoscyamine hydrochloride has been demonstrated through various studies. In the validation of an LC-MS/MS method, the between-run accuracy of the calibration standards showed a relative error (RE) of -4.5% to +2.5%, while the within-run accuracy of quality controls was between -3.3% to +5.1% RE nih.gov. Another validated LC-MS/MS method for L-hyoscyamine reported an accuracy ranging from -2.7% to 4.5% nih.gov. A UFLC method demonstrated a high level of accuracy with a recovery of 100.02% for hyoscyamine sulfate researchgate.net. Similarly, a study using LC-MS/MS for the analysis of hyoscyamine in fortified human serum and urine samples showed recoveries ranging from 86.0% to 105% nih.gov.

Table 3: Accuracy Parameters for (+)-Hyoscyamine Quantification

Biotechnological Production and Metabolic Engineering of Hyoscyamine

In Vitro Plant Cell and Organ Culture Systems

Plant tissue culture offers a promising alternative to field cultivation for producing high-value secondary metabolites like hyoscyamine (B1674123). researchgate.net These in vitro systems allow for controlled production, independent of geographical and climatic constraints, and enable the selection of high-yielding cell or organ lines. researchgate.netnih.gov Among the various culture types, root cultures have been shown to accumulate tropane (B1204802) alkaloids at relatively high levels compared to undifferentiated callus cultures. nih.govaensiweb.com For instance, cultured roots of various Hyoscyamus species have demonstrated hyoscyamine content ranging from 0.04% to over 1.1% of dry weight, whereas callus cultures consistently show much lower alkaloid levels. researchgate.net

Hairy root cultures, induced by the genetic transformation of plant tissue with Agrobacterium rhizogenes, are a particularly effective system for producing root-derived secondary metabolites. aensiweb.comresearchgate.netthieme-connect.com These cultures are characterized by rapid growth in hormone-free media, genetic stability, and high productivity, making them an ideal platform for the commercial production of tropane alkaloids. aensiweb.compomics.comresearchgate.net

Hairy root cultures of various Solanaceae species, including Atropa belladonna, Datura stramonium, Datura metel, and Hyoscyamus muticus, have been successfully established for hyoscyamine production. researchgate.netthieme-connect.compomics.comoup.com For example, hairy root cultures of Datura stramonium were found to produce hyoscyamine at levels comparable to the parent plant, accounting for at least 0.3% of the dry matter. thieme-connect.com Similarly, hairy roots of a Datura candida hybrid yielded a total tropane alkaloid content of 0.68% dry weight, which was significantly higher than that found in the roots of the parent plant. nih.gov A key advantage is that the alkaloids are typically retained within the root tissue, which can simplify downstream processing. thieme-connect.comusu.edu These cultures can be scaled up in bioreactors, providing a continuous and reliable source of hyoscyamine. pomics.comusu.edu

Table 1: Hyoscyamine Production in Various Hairy Root Culture Systems

Plant Species Culture System Hyoscyamine Yield Reference
Datura stramonium Hairy Root Culture 0.3% of dry matter thieme-connect.com
Datura candida (hybrid) Hairy Root Culture Alkaloid yield of 0.68% DW (scopolamine was principal) nih.gov
Hyoscyamus albus Hairy Root Culture 0.5% to 1.2% of dry weight researchgate.net
Atropa belladonna Transgenic Hairy Roots (overexpressing pmt and h6h) 2.2 mg/g dry weight (11x higher than non-transgenic) pomics.com

Genetic Engineering Approaches for Enhanced Hyoscyamine Biosynthesis

Metabolic engineering provides powerful tools to enhance the production of desired compounds by modifying the plant's genetic makeup. frontiersin.orgnih.gov By targeting key enzymatic steps in the hyoscyamine biosynthetic pathway, it is possible to increase metabolic flux towards the final product and boost yields significantly. nih.gov

A primary strategy for enhancing tropane alkaloid production is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. nih.govnih.gov Two of the most frequently targeted genes are pmt, which codes for putrescine N-methyltransferase, the first committed step in the pathway, and h6h, which codes for hyoscyamine-6β-hydroxylase, an enzyme that converts hyoscyamine into scopolamine (B1681570). pomics.comoup.com

Overexpression of the pmt gene in hairy root cultures of Datura metel and Hyoscyamus muticus has been shown to increase the total pool of tropane alkaloids. oup.com In D. metel, this strategy enhanced the production of both hyoscyamine and scopolamine. oup.com In Atropa belladonna, overexpression of the ornithine decarboxylase gene (ODC), which supplies the precursor putrescine, also led to a significant increase in hyoscyamine production in both hairy roots and whole plants. frontiersin.orgnih.gov

Simultaneously overexpressing multiple genes can have a synergistic effect. frontiersin.orgnih.gov For example, co-overexpression of pmt and h6h in Atropa belladonna hairy roots resulted in an 11-fold increase in hyoscyamine production and a 5-fold increase in scopolamine compared to non-transgenic controls. pomics.com In Hyoscyamus niger hairy roots, this dual-gene strategy led to scopolamine levels nine times higher than the wild type, demonstrating that manipulating both upstream and downstream enzymes can effectively pull metabolites through the pathway. nih.govvtt.fi More recently, overexpression of the A. belladonna hyoscyamine dehydrogenase gene (AbHDH) was also found to markedly elevate both hyoscyamine and scopolamine production in hairy root cultures. frontiersin.orgnih.gov

Table 2: Impact of Gene Overexpression on Hyoscyamine Production

Plant Species Gene(s) Overexpressed Culture System Key Finding Reference
Atropa belladonna pmt and h6h Hairy Roots 11-fold increase in hyoscyamine (to 2.2 mg/g DW). pomics.com
Datura metel pmt Hairy Roots Improved production of both hyoscyamine and scopolamine. oup.com
Hyoscyamus muticus pmt Hairy Roots Increased hyoscyamine content, but not scopolamine. oup.com
Atropa belladonna AbODC Hairy Roots & Plants Significantly increased hyoscyamine and anisodamine (B1666042) production. nih.gov
Atropa belladonna AbHDH Hairy Roots Markedly elevated production of hyoscyamine and scopolamine. frontiersin.orgnih.gov

The CRISPR/Cas9 genome editing system has emerged as a precise tool for modifying metabolic pathways. nih.govfrontiersin.org This technology can be used to disrupt genes, thereby blocking specific metabolic conversions and causing the accumulation of a desired intermediate.

This approach was successfully used to develop varieties of Atropa belladonna with high yields of hyoscyamine. nih.govresearchgate.net By using CRISPR/Cas9 to disrupt the AbH6H gene, researchers were able to block the conversion of hyoscyamine to its derivatives, anisodamine and scopolamine. nih.govfrontiersin.org The resulting mutant plants produced significantly elevated levels of hyoscyamine and no detectable amounts of the downstream alkaloids, which simplifies extraction and purification. nih.govfrontiersin.org In another study, the disruption of the PYRROLIDINE KETIDE SYNTHASE (PYKS) gene in A. belladonna hairy roots via CRISPR/Cas9 was shown to reduce the accumulation of tropane alkaloids, further confirming the utility of this tool for functional gene analysis in the pathway. nih.govdntb.gov.uaresearchgate.net

Mutagenesis and Breeding Strategies for High-Yield Varieties

Inducing genetic variation through mutagenesis, followed by selection and breeding, is a classic yet effective approach for crop improvement that can be applied to medicinal plants. nih.gov Chemical mutagens, such as Ethyl Methane Sulfonate (EMS), can induce random point mutations in a plant's genome, creating a diverse population from which individuals with desired traits, like high alkaloid content, can be selected. nih.govresearchgate.net

This strategy has been applied to Hyoscyamus niger, a commercial source of hyoscyamine. nih.gov By treating in vitro raised callus with EMS, researchers aimed to induce variability in genes relevant to the alkaloid biosynthetic pathway, such as PMT and H6H. nih.gov Such in vitro mutagenesis techniques offer a rapid and low-cost method for generating genetic diversity, which is essential for breeding new, high-yield cultivars of medicinal plants. nih.gov The development of superior genotypes through this method can lead to large-scale cultivation of plants with improved metabolic profiles. nih.gov

Optimization of Culture Conditions and Elicitation Strategies

In addition to genetic modification, the productivity of in vitro cultures can be significantly enhanced by optimizing the culture environment and by applying elicitors. nih.govresearchgate.net

Optimization of the culture medium is a critical first step. The composition of the basal medium, including the concentration of macronutrients (like nitrate), micronutrients, and carbon sources (like sucrose), can have a profound impact on both biomass growth and secondary metabolite production. researchgate.netmdpi.com For instance, in Datura stramonium hairy roots, optimizing the levels of nitrate, calcium, and sucrose (B13894) in B5 medium led to a 212.7% increase in hyoscyamine production compared to the standard medium. nih.govresearchgate.netmdpi.com Studies on Datura sp. have also shown that diluted media (e.g., ½ MS or ¾ B5) can be more effective for hyoscyamine production than full-strength media, which tend to favor biomass accumulation. researchgate.net

Elicitation is a strategy that involves adding small amounts of biotic or abiotic stressors to the culture to trigger the plant's defense responses, which often include the increased synthesis of secondary metabolites. d-nb.infonih.gov A wide range of elicitors have been shown to boost hyoscyamine production:

Jasmonic Acid (JA) and Methyl Jasmonate (MJ): These are well-known hormonal elicitors that stimulate alkaloid biosynthesis in many plant species. aensiweb.comresearchgate.net

Salt Stress: The addition of salts like NaCl or KCl to the medium has been shown to increase hyoscyamine accumulation. In Datura stramonium hairy roots, elicitation with 1 to 2 g/L of NaCl resulted in a three-fold increase in hyoscyamine production. aensiweb.com Similarly, KCl treatment enhanced hyoscyamine levels by up to 2.32-fold in Datura species. researchgate.netnih.gov

Nanoparticles: Iron oxide nanoparticles (FeNPs) used as an elicitor in Hyoscyamus reticulatus hairy root cultures led to a five-fold increase in hyoscyamine production. d-nb.info

Biotic Elicitors: Preparations like yeast extract and chitosan (B1678972) have also been employed. researchgate.netrdd.edu.iq In Hyoscyamus niger callus cultures, a yeast extract concentration of 100 mg/L resulted in a substantial increase in hyoscyamine accumulation. rdd.edu.iq

Viral Elicitors: Live viruses, such as the Tomato Mosaic Virus (ToMV), have been used to elicit Datura stramonium plants, leading to a more than 16-fold increase in hyoscyamine content in the roots compared to non-elicited plants. researchgate.net

Table 3: Effect of Elicitors on Hyoscyamine Production

Plant/Culture Type Elicitor Concentration Fold Increase in Hyoscyamine Reference
Datura stramonium Hairy Roots NaCl 1-2 g/L 3-fold aensiweb.com
Datura sp. Hairy Roots KCl 2 g/L 1.99 to 2.32-fold researchgate.netnih.gov
Hyoscyamus reticulatus Hairy Roots Iron Oxide Nanoparticles 900 mg/L ~5-fold d-nb.info
Datura stramonium Plants Tomato Mosaic Virus (ToMV) - >16-fold (in roots) researchgate.net
Hyoscyamus niger Callus Yeast Extract 100 mg/L Significant increase rdd.edu.iq

Impact of Environmental Stimuli (e.g., UV-C Radiation)

Environmental stimuli, particularly abiotic stressors like ultraviolet (UV) radiation, have been investigated as a method to enhance the production of secondary metabolites, including hyoscyamine, in plants. biotechrep.ir This process, known as elicitation, triggers defense responses in the plant, which can lead to the upregulation of biosynthetic pathways and the accumulation of specific compounds. researchgate.net UV-C radiation, in particular, has been shown to be an effective elicitor for increasing the yield of tropane alkaloids. biotechrep.irekb.eg

Research on Datura metel plants demonstrated that exposure to UV-C light can significantly alter the expression of key genes involved in the hyoscyamine biosynthetic pathway. biotechrep.ir In one study, three-month-old plants were treated with UV-C radiation (196 µWcm-2) for 30 minutes, and the expression levels of several crucial enzyme-encoding genes were monitored over time. researchgate.netbiotechrep.ir The findings indicated that UV-C light acts as an abiotic stressor that can boost the formation of tropane alkaloids by upregulating the genes responsible for the main steps in their biosynthesis. biotechrep.irresearchgate.net

The expression of the Putrescine N-methyltransferase (PMT) gene, which codes for a key enzyme at the beginning of the tropane alkaloid pathway, was observed to increase after 24 hours, although this level returned to pre-treatment levels after 48 hours. biotechrep.ir Conversely, the expression of the Tropinone (B130398) reductase I (TR-I) gene showed a significant increase 48 hours post-exposure. biotechrep.ir The gene for Hyoscyamine 6β-hydroxylase (H6H), the enzyme that converts hyoscyamine to scopolamine, also showed a rise in expression after 24 hours, but was downregulated by the 48-hour mark. biotechrep.ir These results highlight that the genes in the biosynthetic pathway are differentially affected by UV-C stress. biotechrep.ir

In another study focusing on callus cultures of Egyptian henbane (Hyoscyamus muticus L.), different exposure periods to UV-C radiation (253.7 nm) were investigated for their effect on alkaloid production. ekb.eg The results showed a significant increase in the concentration of total alkaloids. Exposure for 2 or 3 hours resulted in a 2.7-fold and 2.3-fold increase, respectively, compared to unstressed callus. ekb.eg

Specifically for hyoscyamine, the highest accumulation was observed in callus exposed to UV-C for 2 hours. ekb.eg This treatment led to a hyoscyamine amount that was 3.1 times greater than that in the control callus and was comparable to the levels found in the leaves of the wild plant. ekb.eg These findings suggest that a controlled application of UV-C radiation can be an effective strategy for enhancing the production of hyoscyamine in plant tissue cultures. ekb.eg

The mechanism by which UV radiation enhances secondary metabolite production is linked to the plant's defense system against oxidative stress. biotechrep.ir UV light can increase reactive oxygen species (ROS), which can damage cellular components. biotechrep.ir To counteract this, plants produce non-enzymatic antioxidants, which include secondary metabolites like alkaloids. biotechrep.irresearchgate.net

While UV-C has shown promise, other types of UV radiation have also been studied. For instance, UV-B radiation has been found to increase the production of hyoscyamine and scopolamine in Hyoscyamus reticulatus. biotechrep.ir In hairy root cultures of Anisodus luridus, UV-B stress led to a significant upregulation of the PMT, TR-I, and H6H genes. mdpi.comresearchgate.net Interestingly, in this case, the levels of hyoscyamine decreased while scopolamine levels increased, suggesting that the elicitation facilitated the conversion of hyoscyamine to scopolamine. mdpi.comnih.gov

Research Findings on the Impact of UV-C Radiation on Hyoscyamine Biosynthesis

Plant Species/CultureUV-C TreatmentObserved EffectReference
Datura metel196 µWcm-2 for 30 minIncreased expression of PMT and TR-I genes after 48 hours. Increased H6H expression after 24 hours, followed by downregulation. biotechrep.ir
Hyoscyamus muticus (callus)2 hours2.7-fold increase in total alkaloids. ekb.eg
Hyoscyamus muticus (callus)2 hours3.1-fold increase in hyoscyamine accumulation compared to control. ekb.eg
Hyoscyamus muticus (callus)3 hours2.3-fold increase in total alkaloids. ekb.eg

Emerging Research Avenues and Future Directions in + Hyoscyamine Hydrochloride Studies

Exploration of Novel Biosynthetic Enzymes and Convergent Pathways

The biosynthesis of tropane (B1204802) alkaloids, including hyoscyamine (B1674123), is a complex process involving multiple enzymatic steps. mdpi.comresearchgate.net For a long time, the complete pathway remained partially elusive. However, recent research has led to the identification of previously unknown enzymes, providing a more complete picture of how plants produce these valuable compounds. mdpi.comresearchgate.netmdpi.com

A significant area of discovery has been the elucidation of the convergent evolution of tropane alkaloid biosynthesis. univ-tours.frpnas.org Studies have shown that the pathways for producing similar tropane alkaloid cores in different plant families, such as Solanaceae (which produces hyoscyamine) and Erythroxylaceae (which produces cocaine), have evolved independently. univ-tours.frnih.govpnas.org This is evidenced by the recruitment of different enzyme classes to catalyze similar reactions. For instance, the reduction of the tropinone (B130398) keto group in Solanaceae is carried out by enzymes from the short-chain dehydrogenase/reductase (SDR) family, while in Erythroxylum coca, this step is performed by an enzyme from the aldo-keto reductase (AKR) family. nih.govpnas.org

This understanding of convergent evolution opens up new possibilities for metabolic engineering. By exploring the biochemical plasticity of these diverse enzymes, researchers can develop novel strategies to reconstruct and optimize tropane alkaloid pathways in heterologous organisms like yeast or other plants. univ-tours.fr

Key enzymes and their roles in hyoscyamine biosynthesis:

EnzymeFunction
Putrescine N-methyltransferase (PMT)Catalyzes the first committed step in tropane alkaloid biosynthesis. mdpi.com
Tropinone Reductase I (TR-I)Reduces tropinone to tropine (B42219), a precursor of hyoscyamine. mdpi.commdpi.com
Littorine (B1216117) Synthase (LS)Involved in the formation of littorine, a key intermediate. researchgate.net
CYP80F1A cytochrome P450 enzyme that catalyzes the rearrangement of littorine to hyoscyamine aldehyde. researchgate.net
Hyoscyamine 6β-hydroxylase (H6H)Converts hyoscyamine to scopolamine (B1681570). researchgate.netmdpi.com

Advanced Metabolic Engineering for Customized Tropane Alkaloid Profiles

Metabolic engineering offers a powerful approach to manipulate the biosynthetic pathways of tropane alkaloids to produce specific compounds of interest or to enhance the yield of desired products. mdpi.comresearchgate.net By overexpressing key genes or suppressing competing pathways, scientists can create "customized" tropane alkaloid profiles in plants and microbial systems. scispace.com

One of the primary targets for metabolic engineering has been the enzyme putrescine N-methyltransferase (PMT), which catalyzes a rate-limiting step in the pathway. mdpi.comscispace.com Overexpression of the pmt gene has been shown to increase the production of tropane alkaloids in some plant species. mdpi.com Another key enzyme, hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to the more valuable scopolamine, is also a major target for genetic manipulation. scispace.com

Furthermore, the reconstruction of the entire hyoscyamine and scopolamine biosynthetic pathways in heterologous hosts like Nicotiana benthamiana and yeast has been a significant breakthrough. mdpi.compnas.org This allows for the de novo synthesis of these alkaloids, providing a platform for producing not only the natural compounds but also novel derivatives. mdpi.compnas.org The use of CRISPR-Cas9 gene editing technology further enhances the precision and efficiency of these metabolic engineering efforts. pnas.org

Examples of Metabolic Engineering Strategies:

StrategyTargetOutcome
Overexpression of pmt genePutrescine N-methyltransferase (PMT)Increased flux into the tropane alkaloid pathway. mdpi.comscispace.com
Overexpression of h6h geneHyoscyamine 6β-hydroxylase (H6H)Enhanced conversion of hyoscyamine to scopolamine. scispace.com
Heterologous expression of the entire pathwayMultiple biosynthetic enzymesDe novo synthesis of hyoscyamine and scopolamine in yeast and N. benthamiana. mdpi.compnas.org
Suppression of competing pathwaysEnzymes leading to other secondary metabolitesIncreased precursor availability for tropane alkaloid synthesis.

Structure-Based Design and Computational Chemistry for Novel Analogues

The combination of structure-based drug design and computational chemistry is a rapidly advancing field that holds immense promise for the development of novel tropane alkaloid analogues with improved therapeutic properties. worldscientific.comsamipubco.comderpharmachemica.com By understanding the three-dimensional structure of target receptors and the binding modes of existing alkaloids like hyoscyamine, scientists can design new molecules with enhanced affinity, selectivity, and pharmacokinetic profiles. derpharmachemica.comderpharmachemica.com

Molecular docking studies, for example, can predict the binding affinity and interactions of newly designed analogues with their biological targets, such as muscarinic acetylcholine (B1216132) receptors. derpharmachemica.comderpharmachemica.com This in silico screening allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. samipubco.com

Quantum chemistry calculations are also being employed to investigate the mechanisms of key biosynthetic reactions, such as the rearrangement of littorine to hyoscyamine. researchgate.net This fundamental understanding can inform the design of novel biocatalysts for the synthesis of unique tropane alkaloid structures.

Sustainable Production Strategies for Specific Hyoscyamine Enantiomers

The development of sustainable and efficient methods for producing specific enantiomers of hyoscyamine is a key area of ongoing research. The pharmacological activity of hyoscyamine resides primarily in the (S)-(-)-enantiomer, while the racemic mixture is known as atropine (B194438). mdpi.comwur.nl Therefore, enantioselective synthesis is crucial for maximizing therapeutic efficacy.

Biotechnological approaches, such as plant cell and hairy root cultures, offer a promising alternative to the extraction of alkaloids from whole plants. semanticscholar.orgresearchgate.net These in vitro systems can be cultivated in bioreactors under controlled conditions, allowing for consistent and high-yield production of desired compounds. researchgate.net Elicitation, the use of biotic or abiotic stressors to induce secondary metabolite production, is another strategy being explored to enhance yields in these culture systems. researchgate.net

Furthermore, the heterologous production of hyoscyamine in microbial hosts like yeast, as mentioned earlier, represents a highly sustainable and scalable manufacturing platform. pnas.org This approach avoids the complexities of agricultural production and allows for precise control over the biosynthetic pathway to favor the production of the desired (+)-hyoscyamine enantiomer.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating (+)-hyoscyamine hydrochloride from structurally similar tropane alkaloids in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) using a silica gel column with a mobile phase of 10% methanol in chloroform has been validated for resolving (+)-hyoscyamine hydrochloride and scopolamine hydrobromide. The method employs a differential refractive index detector, achieving baseline separation with retention times differing by ≥1.5 minutes . Ensure column temperature is maintained at 25°C to optimize resolution.

Q. How does the solubility profile of (+)-hyoscyamine hydrochloride impact its use in preclinical formulations?

  • Methodological Answer : Solubility data for related salts (e.g., hyoscyamine sulfate: 0.5 g/100 mL in water, 5 g/100 mL in ethanol) suggest that hydrochloride salts may exhibit similar polar solvent affinity. For in vivo studies, aqueous buffers (pH 4–6) are preferred to maintain stability, while ethanol or chloroform may be used for extraction . Preformulation studies should assess pH-dependent solubility to avoid precipitation in physiological conditions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported muscarinic receptor binding affinities of (+)-hyoscyamine hydrochloride across assay systems?

  • Methodological Answer : Variability in IC50 values (e.g., nM to µM ranges) may arise from assay-specific factors:

  • Receptor subtype selectivity : Use subtype-specific transfected cell lines (e.g., M1 vs. M3) to isolate responses.
  • Radioligand competition : Compare displacement of [³H]-N-methylscopolamine vs. [³H]-quinuclidinyl benzilate (QNB) to assess competitive binding kinetics.
  • Buffer composition : Include 1 mM MgCl₂ to stabilize receptor conformations . Normalize data to atropine as a positive control to calibrate inter-assay variability.

Q. What strategies mitigate stereochemical instability of (+)-hyoscyamine hydrochloride under physiological pH conditions?

  • Methodological Answer : The levorotatory enantiomer ((-)-hyoscyamine) is prone to racemization at pH >6. To preserve stereochemical purity:

  • Storage : Use amber vials at 2–8°C; avoid freeze-thaw cycles.
  • Buffering : Formulate solutions at pH ≤6.5 with citrate or phosphate buffers.
  • Analysis : Monitor optical rotation ([α]D²⁵ = -20° to -25° in water) periodically via polarimetry . For in vitro assays, pre-equilibrate solutions at assay pH for 30 minutes before use.

Q. How can researchers optimize protocols for detecting (+)-hyoscyamine hydrochloride in biological matrices with high sensitivity?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the following parameters achieves limits of detection (LOD) <1 ng/mL:

  • Ionization : Electrospray ionization (ESI+) with m/z 290.2 → 124.1 for quantification.
  • Sample prep : Solid-phase extraction (C18 columns) using 0.1% formic acid in methanol as eluent.
  • Internal standard : Deuterated hyoscyamine-d₃ for matrix effect correction . Validate recovery rates (≥85%) in plasma and cerebrospinal fluid separately.

Key Considerations for Experimental Design

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to model long-term storage effects on enantiomeric purity .
  • Pharmacokinetics : Account for first-pass metabolism by including liver microsome assays (e.g., CYP3A4 inhibition potential) .
  • Ethical Compliance : Adhere to USP/NF guidelines for handling tropane alkaloids, including waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.